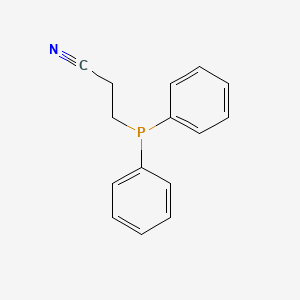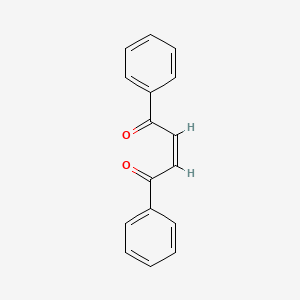
cis-1,2-Dibenzoylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Dibenzoylethylene: is an organic compound characterized by the presence of two benzoyl groups attached to a central ethylene moiety. This compound is known for its ability to undergo photochemical isomerization, which makes it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-dibenzoylethylene typically involves the isomerization of its trans isomer. The trans-to-cis isomerization can be achieved through photochemical methods. For instance, dissolving trans-1,2-dibenzoylethylene in ethanol and exposing it to light for an extended period results in the formation of the cis isomer . The reaction conditions often include the use of a sun lamp and monitoring the progress through thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale preparation methods can be scaled up for industrial purposes. The use of photochemical reactors and controlled light sources can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dibenzoylethylene primarily undergoes isomerization reactions. The compound can be converted back to its trans form through exposure to light or heat . Additionally, it can participate in various organic reactions typical of alkenes, such as addition reactions.
Common Reagents and Conditions:
Photochemical Isomerization: Light (e.g., sun lamp) and ethanol as a solvent.
Thermal Isomerization: Heat and acidic conditions (e.g., hydrochloric acid) can facilitate the conversion of the cis isomer back to the trans form.
Major Products: The primary product of the isomerization reactions is the trans isomer of 1,2-dibenzoylethylene. Other potential products depend on the specific reactions and conditions employed.
Scientific Research Applications
cis-1,2-Dibenzoylethylene has several applications in scientific research:
Chemistry: It is used in studies involving photochemical reactions and isomerization processes.
Biology and Medicine: The photochemical properties of this compound are analogous to certain biological processes, such as the isomerization of retinal in vision. This makes it a useful compound for studying similar mechanisms in biological systems.
Mechanism of Action
The mechanism of action of cis-1,2-dibenzoylethylene involves the absorption of light, which excites the molecule to a higher electronic state. This excitation leads to the breaking of the carbon-carbon double bond, allowing for rotation around the bond axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration . The trans isomer is more effective at absorbing light, leading to the accumulation of the cis isomer during prolonged light exposure .
Comparison with Similar Compounds
trans-1,2-Dibenzoylethylene: The trans isomer of the compound, which can be converted to the cis form through photochemical isomerization.
1,2-Dichloroethylene: Another compound with cis and trans isomers, used in industrial applications.
Uniqueness: cis-1,2-Dibenzoylethylene is unique due to its specific photochemical properties and the ease with which it can undergo isomerization. This makes it a valuable compound for studying photochemical processes and developing photoresponsive materials .
Properties
CAS No. |
959-27-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI Key |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


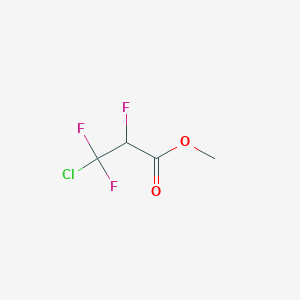
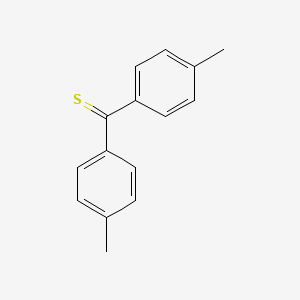
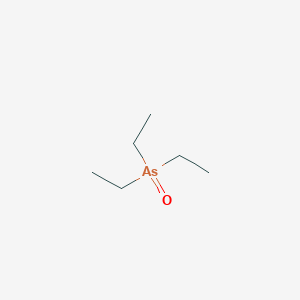



![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
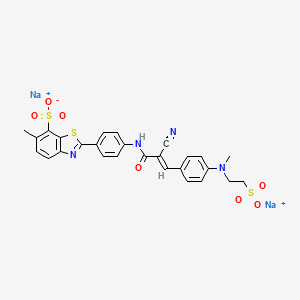
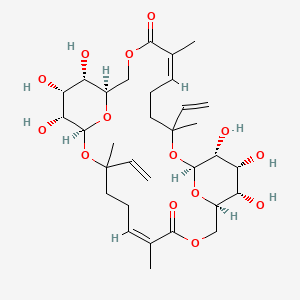
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)


